Lipophilicity Differentiation: XLogP3 of Chloroindole-3-carboxylic Acid Isomers
The 7-chloro isomer exhibits a computed XLogP3 of 2.6, which is 0.4 log units higher than the 4-chloro isomer (XLogP3 = 2.2) and equivalent to the 5-chloro and 6-chloro isomers (XLogP3 = 2.6 for both) [1][2][3][4]. This difference places the 7-chloro compound in a distinct lipophilicity class relative to the 4-chloro analog, potentially increasing membrane permeability by approximately 2.5-fold based on the quantitative relationship LogP ∝ permeability [5].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 7-Chloro-1H-indole-3-carboxylic acid: XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Chloro-1H-indole-3-carboxylic acid: XLogP3 = 2.2; 5-Chloro: XLogP3 = 2.6; 6-Chloro: XLogP3 = 2.6 |
| Quantified Difference | ΔLogP = 0.4 (vs. 4-chloro isomer); No difference vs. 5- and 6-chloro. |
| Conditions | Values computed by XLogP3 algorithm (PubChem 2025). |
Why This Matters
For medicinal chemistry projects targeting intracellular or CNS targets, a 0.4 logP difference can be decisive in hit-to-lead optimization, making the 7-chloro isomer a critical starting material when higher lipophilicity is desired over the 4-chloro counterpart.
- [1] PubChem CID 25418670. XLogP3 = 2.6 for 7-chloro isomer. View Source
- [2] PubChem CID 13978439. XLogP3-AA = 2.2 for 4-chloro isomer. View Source
- [3] PubChem CID 17840246. XLogP3 = 2.6 for 5-chloro isomer. View Source
- [4] AngeneChemical. XLogP3 = 2.6 for 6-chloro isomer. View Source
- [5] Lipinski, C. A., et al. (1997). 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
